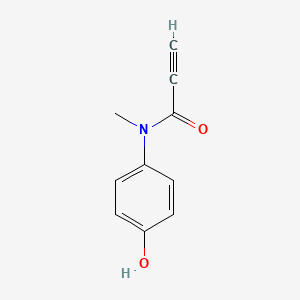

N-(4-hydroxyphényl)-N-méthylprop-2-ynamide

Vue d'ensemble

Description

N-(4-hydroxyphenyl)-N-methylprop-2-ynamide is an organic compound characterized by the presence of a hydroxyphenyl group and a methylprop-2-ynamide moiety

Applications De Recherche Scientifique

Activité antivirale contre les flavivirus

4-HPR : a démontré une activité antivirale prometteuse in vitro et in vivo contre une variété de flavivirus . Il a un profil de sécurité établi, ce qui en fait un candidat potentiel pour une utilisation clinique contre les infections virales. L’efficacité du composé pour atteindre des concentrations plasmatiques capables de lutter contre le virus de la dengue a été particulièrement remarquée.

Thérapeutiques anticancéreuses

Historiquement, le fénrétinoïde a été étudié pour ses propriétés anticancéreuses. Il induit l’apoptose dans les cellules cancéreuses et a été associé à des effets secondaires minimes et à aucune induction de résistance. Cependant, sa faible solubilité a été un facteur limitant de son efficacité, ce qui a conduit à l’exploration de divers systèmes d’administration de médicaments pour améliorer sa biodisponibilité .

Amélioration de la biodisponibilité

Pour surmonter les défis liés à la solubilité du fénrétinoïde, les chercheurs ont mis au point des formulations lipidiques auto-émulsifiantes. Ces formulations visent à augmenter l’exposition in vivo du 4-HPR, améliorant ainsi son potentiel thérapeutique. Des études pharmacocinétiques suggèrent que ces nouvelles formulations pourraient permettre d’obtenir une amélioration de la biodisponibilité supérieure à trois fois .

Inhibition de la dihydrocéramide désaturase

Le 4-HPR inhibe l’activité enzymatique de la dihydrocéramide Δ4-désaturase 1 (DEGS1) . Cette action est importante car la DEGS1 est impliquée dans la biosynthèse des céramides, qui jouent un rôle dans la signalisation cellulaire et l’apoptose. En inhibant la DEGS1, le fénrétinoïde peut influencer les voies métaboliques associées à la croissance et à la mort cellulaires.

Suppression de la fusion membranaire du SRAS-CoV-2

Des recherches ont montré que le 4-HPR peut supprimer la fusion membranaire médiée par la protéine de pointe du syndrome respiratoire aigu sévère - coronavirus 2 (SRAS-CoV-2). Cette suppression se produit par une diminution de la fluidité membranaire, ce qui est une étape cruciale de l’entrée du virus dans les cellules hôtes. Il est à noter que cet effet est indépendant de l’inhibition de la DEGS1 .

Inhibition du métabolisme du cytochrome P450

L’exposition au 4-HPR est limitée à la fois par la solubilité et par l’élimination intestinale de premier passage. Cependant, elle peut être améliorée par l’inhibition du métabolisme du cytochrome P450 (CYP). En ciblant les enzymes CYP, les chercheurs peuvent potentiellement augmenter la concentration plasmatique du fénrétinoïde, le rendant plus efficace à des doses plus faibles .

Mécanisme D'action

Target of Action

N-(4-hydroxyphenyl)-N-methylprop-2-ynamide, also known as Fenretinide , is a synthetic retinoid derivative . Retinoids are substances related to vitamin A . The primary targets of Fenretinide are cancer cells .

Mode of Action

Fenretinide interacts with its targets (cancer cells) by causing ceramide, a wax-like substance, to build up in tumor cells . This buildup is associated with the accumulation of reactive oxygen species (ROS), resulting in cell death through apoptosis and/or necrosis .

Biochemical Pathways

The biosynthesis of phenolic compounds present in foods, such as Fenretinide, involves the shikimate and phenylpropanoid pathways . These pathways are important for understanding the biosynthesis of individual phenolic compounds .

Pharmacokinetics

It is known that fenretinide accumulates preferentially in fatty tissue such as the breast, which may contribute to its effectiveness against breast cancer .

Result of Action

The result of Fenretinide’s action is the inhibition of cell growth through the induction of apoptosis rather than through differentiation . This effect is strikingly different from that of vitamin A . In contrast to tamoxifen, which inhibits only estrogen receptor (ER)-positive tumors, Fenretinide induces apoptosis in both ER-positive and ER-negative breast cancer cell lines .

Action Environment

The action, efficacy, and stability of Fenretinide can be influenced by various environmental factors. For instance, Fenretinide and similar compounds can accumulate in the aquatic environment, posing potential risks to aquatic organisms . .

Analyse Biochimique

Biochemical Properties

N-(4-hydroxyphenyl)-N-methylprop-2-ynamide plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It has been observed to interact with enzymes such as dihydroceramide Δ4-desaturase 1 (DEGS1), where it acts as an inhibitor . This interaction leads to a decrease in the enzymatic activity of DEGS1, which is essential for the synthesis of ceramides. Additionally, N-(4-hydroxyphenyl)-N-methylprop-2-ynamide interacts with proteins involved in cell signaling pathways, influencing their function and activity.

Cellular Effects

The effects of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For instance, N-(4-hydroxyphenyl)-N-methylprop-2-ynamide can induce the production of reactive oxygen species (ROS) within cells, which in turn affects cell signaling and gene expression . These changes can lead to modifications in cellular metabolism, impacting processes such as energy production and cell growth.

Molecular Mechanism

At the molecular level, N-(4-hydroxyphenyl)-N-methylprop-2-ynamide exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity, such as the inhibition of DEGS1 . This inhibition occurs through the binding of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide to the active site of the enzyme, preventing its normal function. Additionally, the compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide have been observed to change over time. The stability and degradation of the compound play a significant role in its long-term effects on cellular function. Studies have shown that N-(4-hydroxyphenyl)-N-methylprop-2-ynamide can remain stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with sustained changes in cellular function, including alterations in cell signaling and metabolism.

Dosage Effects in Animal Models

The effects of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide vary with different dosages in animal models. At lower doses, the compound has been shown to modulate enzyme activity and cell signaling pathways without causing significant toxicity . At higher doses, N-(4-hydroxyphenyl)-N-methylprop-2-ynamide can induce toxic effects, including oxidative stress and cellular damage. These threshold effects highlight the importance of dosage in determining the compound’s safety and efficacy.

Metabolic Pathways

N-(4-hydroxyphenyl)-N-methylprop-2-ynamide is involved in various metabolic pathways, particularly those related to lipid metabolism. The compound interacts with enzymes such as DEGS1, influencing the synthesis of ceramides and other lipid molecules . These interactions can affect metabolic flux and the levels of metabolites within cells, leading to changes in cellular function and metabolism.

Transport and Distribution

The transport and distribution of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments . The distribution of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide can influence its activity and function, affecting its overall efficacy in biochemical reactions.

Subcellular Localization

N-(4-hydroxyphenyl)-N-methylprop-2-ynamide is localized within specific subcellular compartments, where it exerts its effects on cellular function. The compound may be directed to particular organelles through targeting signals or post-translational modifications . This subcellular localization is crucial for its activity, as it allows N-(4-hydroxyphenyl)-N-methylprop-2-ynamide to interact with specific biomolecules and modulate their function.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide can be achieved through several methods. One common approach involves the reaction of 4-hydroxyaniline with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an appropriate solvent like dimethylformamide (DMF). The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-hydroxyphenyl)-N-methylprop-2-ynamide undergoes various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

Reduction: The alkyne moiety can be reduced to form corresponding alkenes or alkanes.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Propriétés

IUPAC Name |

N-(4-hydroxyphenyl)-N-methylprop-2-ynamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-3-10(13)11(2)8-4-6-9(12)7-5-8/h1,4-7,12H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMJPONHMVWSTDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)O)C(=O)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

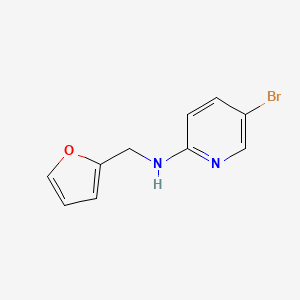

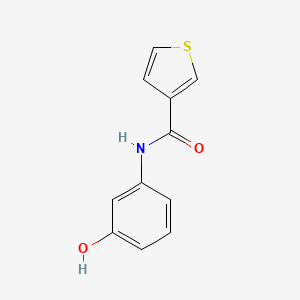

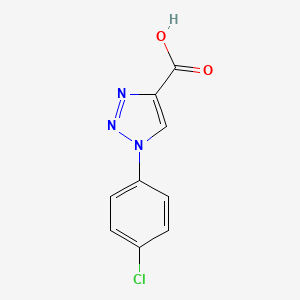

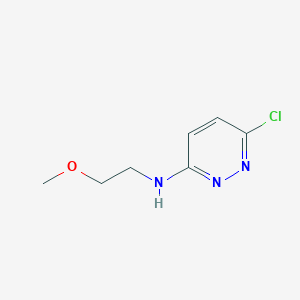

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B1414734.png)

![3-{[(Quinolin-8-yl)amino]methyl}phenol](/img/structure/B1414736.png)

![3-[4-(Difluoromethoxy)phenyl]-1,2-oxazol-5-amine](/img/structure/B1414745.png)

![3-Chloro-4-[(dimethylamino)methyl]aniline](/img/structure/B1414749.png)

![4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid](/img/structure/B1414752.png)

![2-[(2,4-Difluorophenyl)amino]ethan-1-ol](/img/structure/B1414756.png)